Chloroacetyl-DL-serine
Overview
Description
Chloroacetyl-DL-serine is an organic compound with the chemical formula C5H8ClNO4. It is a white crystalline powder that is soluble in water. This compound features a chloroacetyl group replacing one of the hydroxyl groups in the amino acid structure, which combines elements of aspartic acid and glycine . This compound is primarily used in the synthesis and study of pharmaceutical compounds, including antibacterial and anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroacetyl-DL-serine can be synthesized by reacting DL-serine with chloroacetic anhydride. The reaction typically involves the following steps:
- Dissolving DL-serine in an appropriate solvent such as water or ethanol.
- Adding chloroacetic anhydride to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolating the product through filtration or crystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar steps to the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Chloroacetyl-DL-serine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: The chloroacetyl group can be hydrolyzed to yield serine and chloroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild to moderate temperatures and the presence of a base to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the chloroacetyl group.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation and reduction reactions produce compounds with altered oxidation states.
- Hydrolysis results in the formation of serine and chloroacetic acid .
Scientific Research Applications
Chloroacetyl-DL-serine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical research to investigate enzyme functions and metabolic pathways.
Medicine: this compound is utilized in the development of pharmaceutical compounds, particularly antibacterial and anticancer drugs.
Industry: It serves as an intermediate in the production of various chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Chloroacetyl-DL-serine involves its interaction with biological molecules, particularly enzymes. The chloroacetyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their activity. This mechanism is similar to that of other serine-based inhibitors, which target serine proteases and other enzymes involved in critical biological processes .
Comparison with Similar Compounds
N-Chloroacetyl-DL-serine: A closely related compound with similar properties and applications.
Chloroacetyl-L-serine: The L-isomer of Chloroacetyl-DL-serine, which may exhibit different biological activity due to stereochemistry.
Chloroacetyl-D-serine: The D-isomer, also differing in biological activity
Uniqueness: this compound is unique due to its combination of the chloroacetyl group with the DL-serine structure, providing distinct reactivity and biological activity. Its ability to form covalent bonds with enzyme active sites makes it a valuable tool in biochemical research and pharmaceutical development .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJRDDJGFXEAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80174-65-8, 67206-28-4 | |
Record name | NSC163127 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloroacetyl-DL-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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